Cas no 56490-93-8 (Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1))

56490-93-8 structure
Nome del prodotto:Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)
Numero CAS:56490-93-8
MF:C11H18ClNO
MW:215.719722270966
MDL:MFCD01708221
CID:373497
PubChem ID:91891
Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride
- 1-heptan-4-yl-2-phenyl-1,2,4-triazolidine-3,5-dione
- 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (1:1)
- benzeneethanamine, 4-methoxy-alpha,alpha-dimethyl-, hydrochloride (1:1)
- AMY16719
- DTXSID70971910
- Benzeneethanamine,4-methoxy-alpha,alpha-dimethyl-,hydrochloride
- 56490-93-8
- SB40417
- MFCD01708221
- AC-29949
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
- KS-7995
- alpha,alpha-dimethyl-4-methoxyphenethylamine hydrochloride
- SCHEMBL3800374
- Benzeneethanamine, 4-methoxy-alpha,alpha-dimethyl-, hydrochloride
- SY119349
- A903469
- AC6367
- Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine HCl
- BXOCBNXPOIPDTL-UHFFFAOYSA-N
- S 65
- 2-methyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride
- 1-(4-Methoxyphenyl)-2-methyl-2-propanamine Hydrochloride
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride
- AKOS037654069
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine, hydrochloride
- DB-215739
-
- MDL: MFCD01708221
- Inchi: InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H
- Chiave InChI: BXOCBNXPOIPDTL-UHFFFAOYSA-N
- Sorrisi: CC(C)(CC1=CC=C(C=C1)OC)N.Cl
Proprietà calcolate
- Massa esatta: 215.10784
- Massa monoisotopica: 215.108
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.2A^2
Proprietà sperimentali
- Punto di ebollizione: 269.4°Cat760mmHg
- Punto di infiammabilità: 110.5°C
- PSA: 35.25
Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM350239-10mg |
1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride |
56490-93-8 | 95%+ | 10mg |
$239 | 2022-06-11 | |
eNovation Chemicals LLC | D658552-25G |
1-(4-methoxyphenyl)-2-methyl-propan-2-amine;hydrochloride |
56490-93-8 | 97% | 25g |
$245 | 2024-07-21 | |
1PlusChem | 1P00F0N7-5mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 5mg |
$100.00 | 2023-12-16 | |
Aaron | AR00F0VJ-50mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 50mg |
$647.00 | 2023-12-14 | |
1PlusChem | 1P00F0N7-10mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 10mg |
$123.00 | 2023-12-16 | |
A2B Chem LLC | AG99875-5g |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 97% | 5g |
$1010.00 | 2024-04-19 | |
Aaron | AR00F0VJ-5mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 5mg |
$147.00 | 2023-12-14 | |
A2B Chem LLC | AG99875-5mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 5mg |
$90.00 | 2024-04-19 | |
eNovation Chemicals LLC | D658552-10g |
1-(4-methoxyphenyl)-2-methyl-propan-2-amine;hydrochloride |
56490-93-8 | 97% | 10g |
$140 | 2025-02-21 | |
eNovation Chemicals LLC | Y0995899-5g |
1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride |
56490-93-8 | 95% | 5g |
$500 | 2024-08-02 |
Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1) Letteratura correlata
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
56490-93-8 (Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)) Prodotti correlati
- 2171796-74-8(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-dimethylpentanoic acid)
- 2470440-05-0(4-propyl-1-(pyridin-3-yl)methylcyclohexane-1-carbaldehyde)
- 117835-09-3(5-Methylpyrrolidine-2,4-dicarboxylic acid)
- 912763-52-1(4-(2-fluorophenyl)-1H-imidazole)
- 1233642-05-1(2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol)
- 10200-23-4(5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers)
- 1261783-71-4(2-Hydroxyquinoline-7-acetonitrile)
- 922617-40-1(2-(ethylsulfanyl)-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)
- 730971-43-4(2-bromo-1-isocyano-4-methylbenzene)
- 2229318-49-2(2-(1,3-thiazol-2-yl)prop-2-enoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:56490-93-8)Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)

Purezza:99%/99%/99%
Quantità:10mg/25mg/50mg
Prezzo ($):168.0/330.0/582.0
atkchemica
(CAS:56490-93-8)Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta